molecular formula C13H20ClNO3S B3003841 4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide CAS No. 446309-02-0

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B3003841
CAS No.: 446309-02-0
M. Wt: 305.82
InChI Key: FWYAVBKFNQPRHI-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C13H20ClNO3S It is a sulfonamide derivative, characterized by the presence of a chloro group, a methoxy group, and two propyl groups attached to the nitrogen atoms of the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide moiety can be reduced to form amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methoxybenzenesulfonamide: Lacks the dipropyl groups, which may affect its solubility and reactivity.

    4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide: Contains methyl groups instead of propyl groups, which can influence its steric and electronic properties.

    4-chloro-3-methoxy-N,N-diethylbenzenesulfonamide: Contains ethyl groups, which may alter its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide is unique due to the presence of the dipropyl groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S/c1-4-8-15(9-5-2)19(16,17)11-6-7-12(14)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYAVBKFNQPRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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